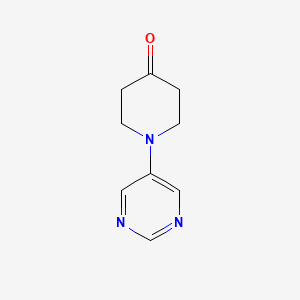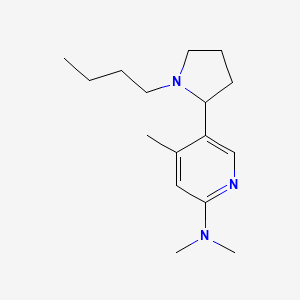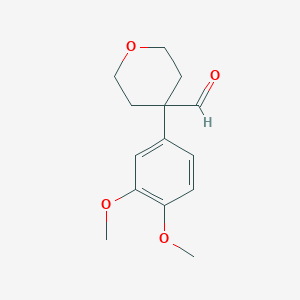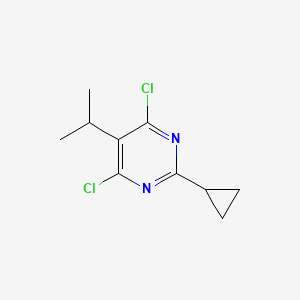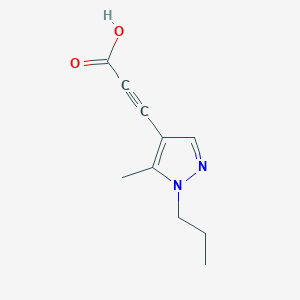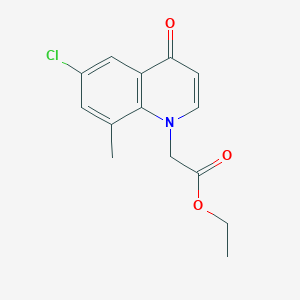
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-methylquinoline and ethyl acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the esterification process.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反应分析
Types of Reactions
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
Ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methyl group at the 8-position.
Ethyl 2-(6-bromo-8-methyl-4-oxoquinolin-1(4H)-yl)acetate: Has a bromo group instead of a chloro group.
Ethyl 2-(6-chloro-8-methylquinolin-1(4H)-yl)acetate: Lacks the carbonyl group at the 4-position.
Uniqueness
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and carbonyl groups in specific positions can affect the compound’s interaction with molecular targets and its overall stability.
属性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-19-13(18)8-16-5-4-12(17)11-7-10(15)6-9(2)14(11)16/h4-7H,3,8H2,1-2H3 |
InChI 键 |
RXOUMBGCJYSBFQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



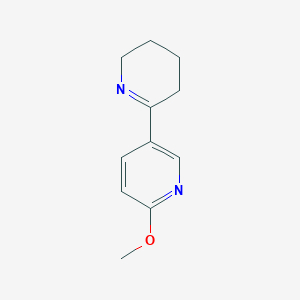
![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
